Entecavir Impurity 33 is a chemical compound associated with Entecavir, an antiviral medication primarily used for treating hepatitis B virus infections. This impurity arises during the synthesis or degradation processes of Entecavir, which is a deoxyguanosine analog. The molecular formula of Entecavir Impurity 33 is , with a molecular weight of approximately 789.96 g/mol.
Entecavir Impurity 33 is classified as an impurity related to nucleoside analogs, specifically those that inhibit viral replication. Its presence is significant in pharmaceutical formulations where purity standards are critical for efficacy and safety. The impurity profile indicates that the total impurities should not exceed 0.3%, with single impurities like Entecavir Impurity 33 being limited to not more than 0.1% .
The synthesis of Entecavir Impurity 33 involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for larger scale production, focusing on maximizing yield and purity.
The molecular structure of Entecavir Impurity 33 can be represented by its chemical formula . The compound's structural characteristics include:
The structure includes multiple functional groups typical of nucleoside analogs, contributing to its biological activity and reactivity .
Entecavir Impurity 33 participates in various chemical reactions:
These reactions can lead to the formation of hydroxylated derivatives or other modified products depending on specific conditions and reagents used.
Relevant data on residual solvents indicate stringent limits on solvents such as tetrahydrofuran (not more than 720 ppm), methanol (not more than 1000 ppm), and ethyl acetate (not more than 5000 ppm) in formulations containing Entecavir .
Entecavir Impurity 33 primarily serves as a reference standard in pharmaceutical research and development, particularly in studies focused on the synthesis and purification of antiviral compounds. Its analysis aids in ensuring compliance with regulatory standards regarding drug purity and efficacy. Additionally, understanding its properties contributes to improving synthesis methods for Entecavir and related compounds .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9